molecular formula C24H34O9 B038794 8-Pentanoylneosolaniol CAS No. 116163-74-7

8-Pentanoylneosolaniol

Cat. No.: B038794
CAS No.: 116163-74-7
M. Wt: 466.5 g/mol
InChI Key: QXHICULSTMOREA-GOLADLMOSA-N
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Description

8-Pentanoylneosolaniol (CAS 116163-74-7) is a organic compound belonging to the trichothecene class of sesquiterpene mycotoxins, structurally characterized by a characteristic epoxide ring and a benzopyran derivative . The compound has a molecular formula of C24H34O9 and a molecular weight of 466.53 g/mol . The core trichothecene structure, specifically the 12,13-epoxy ring and the pattern of hydroxyl and acetyl substituents, is critical for the biological activity of this class of compounds . This compound is a natural substance produced by the fungus Fusarium sporotrichioides . As a trichothecene, it is of significant research interest in mycology and food safety due to the role of mycotoxins as contaminants in agricultural products . Researchers utilize this compound in analytical studies, including mass spectrometry, to identify and characterize mycotoxins. Predicted LC-MS/MS spectra are available to support such method development . The physical and chemical properties, such as a predicted boiling point of 549.277°C and a density of 1.286 g/cm³, can aid in laboratory handling and analysis . This product is intended for research and scientific applications only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

[(1S,2R,4S,7R,9R,10R,11S)-11-acetyloxy-2-(acetyloxymethyl)-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O9/c1-6-7-8-18(27)32-16-10-23(11-29-14(3)25)17(9-13(16)2)33-21-19(28)20(31-15(4)26)22(23,5)24(21)12-30-24/h9,16-17,19-21,28H,6-8,10-12H2,1-5H3/t16-,17+,19+,20+,21+,22+,23+,24?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHICULSTMOREA-GOLADLMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1CC2(C(C=C1C)OC3C(C(C2(C34CO4)C)OC(=O)C)O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)O[C@H]1C[C@]2([C@@H](C=C1C)O[C@@H]3[C@@H]([C@H]([C@]2(C34CO4)C)OC(=O)C)O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60921944
Record name 4,15-Bis(acetyloxy)-3-hydroxy-12,13-epoxytrichothec-9-en-8-yl pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60921944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116163-74-7
Record name 8-Pentanoylneosolaniol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116163747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,15-Bis(acetyloxy)-3-hydroxy-12,13-epoxytrichothec-9-en-8-yl pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60921944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Pentanoylneosolaniol involves multiple steps, starting from simpler trichothecene precursors. The key steps include the introduction of the pentanoyl group at the 8th position of the neosolaniol molecule. This is typically achieved through esterification reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the need for stringent control over reaction conditions. advancements in biotechnological methods and the use of engineered microbial systems have shown promise in producing such complex molecules more efficiently .

Chemical Reactions Analysis

Types of Reactions: 8-Pentanoylneosolaniol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can modify the epoxide ring, leading to different structural isomers.

    Substitution: Substitution reactions, particularly at the hydroxyl and acetyl groups, can yield a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and controlled temperatures.

Major Products: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound .

Scientific Research Applications

8-Pentanoylneosolaniol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Pentanoylneosolaniol involves its interaction with cellular components, particularly proteins and enzymes. It exerts its effects by binding to specific molecular targets, leading to the inhibition of protein synthesis and disruption of cellular processes. The pathways involved include the inhibition of ribosomal function and interference with signal transduction mechanisms .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares 8-pentanoylneosolaniol with structurally related trichothecenes and other prenol lipids:

Compound Class Molecular Weight Key Functional Groups Biological Source Role/Toxicity
This compound Trichothecene mycotoxin 466.215 g/mol C-8 pentanoyl, 12,13-epoxide Fusarium sporotrichioides Stress metabolite in plants ; Mycotoxin
Neosolaniol Trichothecene mycotoxin 466.22 g/mol C-8 acetyl, 12,13-epoxide Fusarium spp. Inhibits eukaryotic protein synthesis; immunotoxic
T-2 Toxin Trichothecene mycotoxin 466.48 g/mol C-8 isovaleryl, 12,13-epoxide Fusarium sporotrichioides Potent cytotoxin; induces apoptosis in mammals
Medicagenic Acid Triterpenoid (prenol lipid) 504.7 g/mol Hydroxyl, carboxyl groups Legumes (e.g., alfalfa) Antifungal; plant defense compound
Quercetin-3′-glucuronide Flavonoid 478.36 g/mol Glucuronide moiety Plants (e.g., Camellia spp.) Antioxidant; stress response
Key Observations:
  • Structural Differentiation: Unlike neosolaniol (C-8 acetyl) and T-2 toxin (C-8 isovaleryl), this compound features a longer pentanoyl chain at C-6. This may influence membrane permeability and bioavailability .
  • Biological Role: While most trichothecenes (e.g., T-2 toxin) are primarily toxic to animals, this compound is implicated in plant stress adaptation, a niche function among trichothecenes .
  • Classification Overlap: Though categorized as a prenol lipid in metabolomic studies , its trichothecene backbone aligns it with mycotoxins, emphasizing dual roles in stress response and toxicity .

Metabolic and Toxicological Profiles

  • Its detection in stressed plants hints at ecological roles beyond pathogenicity .
  • T-2 Toxin: Highly toxic to mammals (LD₅₀: 1–5 mg/kg in mice), causing alimentary toxic aleukia.
  • Medicagenic Acid: A non-toxic triterpenoid involved in plant-microbe interactions, contrasting with this compound’s fungal origin and stress-related dynamics .

Biological Activity

8-Pentanoylneosolaniol is a compound belonging to the class of prenol lipids, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Classification

This compound is derived from the neosolaniol family of compounds, characterized by a specific structural configuration that contributes to its biological effects. The compound's structure can be represented as follows:

C15H24O3\text{C}_{15}\text{H}_{24}\text{O}_3

This configuration is crucial for its interaction with biological systems.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. For instance, it has been shown to induce apoptosis in various cancer cell lines, including Huh-7 hepatocellular carcinoma cells. The mechanism involves cell cycle arrest and the activation of apoptotic pathways, leading to reduced cell viability and proliferation.

  • Case Study : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in Huh-7 cells, with an IC50 value indicating effective cytotoxicity at low concentrations .

Antimicrobial Activity

The compound also displays notable antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic processes.

  • Findings : Research showed that this compound inhibited the growth of several bacterial strains, suggesting its potential as a natural antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates caspases, leading to programmed cell death in tumor cells.
  • Cell Cycle Arrest : It causes G1/S phase arrest in cancer cells, preventing further proliferation.
  • Membrane Disruption : In microbial cells, it alters membrane integrity, leading to cell lysis.

Comparative Analysis with Related Compounds

CompoundAntitumor ActivityAntimicrobial ActivityMechanism of Action
This compoundHighModerateApoptosis induction, membrane disruption
8-n-ButyrylneosolaniolModerateHighApoptosis induction
NeosolaniolLowModerateMembrane disruption

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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